molecular formula C6H5F3N2O2 B041765 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-53-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B041765
M. Wt: 194.11 g/mol
InChI Key: FZNKJQNEJGXCJH-UHFFFAOYSA-N
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Patent
US08586750B2

Procedure details

At −30° C., trifluoroacetyl fluoride (18.3 g, 0.16 mol; 99.5%) was introduced into a solution of methyl 3-piperidin-1-ylacrylate (97%, 25 g, 0.14 mol) and KF (12.5 g, 0.51 mol) in toluene (250 ml). The reaction mixture was stirred at −30° C. for 3 h and then, over a period of one hour, warmed to room temperature. The reaction mixture was washed with deionized water (400 ml). After phase separation, the aqueous phase was extracted once with toluene (200 ml). The toluene phases were combined and, under reduced pressure, concentrated to about 600 ml. The reaction solution obtained in this manner was, at −50° C., added dropwise to a solution of methylhydrazine (7.4 g, 0.16 mol) in toluene (150 ml). The reaction mixture was stirred at −50° C. for 2 h and then, over a period of one hour, warmed to room temperature. Aqueous sodium hydroxide solution (10% strength, 69.4 g, 0.17 mol) was then added, and the reaction mixture was heated under reflux conditions for 2 h. After cooling to room temperature, the phases were separated. The toluene phase was extracted with aqueous sodium hydroxide solution (10% strength, 100 ml). The aqueous phases were combined, adjusted to pH 1 using hydrochloric acid (conc.) and cooled to 0° C. The precipitated solid was filtered off, washed with cyclohexane and, at 60° C., dried under reduced pressure. 3-trifluoromethyl-1-methyl-1H-pyrazol-4-ylcarboxylic acid was obtained in an amount of 21.8 g and a purity of 98% (according to 1H-NMR) (yield: 0.12 mol, 81%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
methyl 3-piperidin-1-ylacrylate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
69.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3](F)=O.[N:8]1([CH:14]=[CH:15][C:16]([O:18]C)=[O:17])CCCC[CH2:9]1.[F-].[K+].C[NH:23]N.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]([F:7])([F:6])[C:3]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:8]([CH3:9])[N:23]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
FC(C(=O)F)(F)F
Name
methyl 3-piperidin-1-ylacrylate
Quantity
25 g
Type
reactant
Smiles
N1(CCCCC1)C=CC(=O)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
methylhydrazine
Quantity
7.4 g
Type
reactant
Smiles
CNN
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
69.4 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −30° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with deionized water (400 ml)
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with toluene (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 600 ml
CUSTOM
Type
CUSTOM
Details
The reaction solution obtained in this manner
CUSTOM
Type
CUSTOM
Details
was, at −50° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −50° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated under reflux conditions for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The toluene phase was extracted with aqueous sodium hydroxide solution (10% strength, 100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with cyclohexane and, at 60° C.
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.